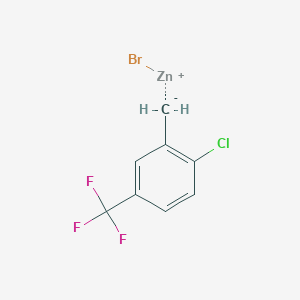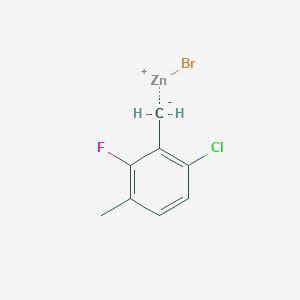
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide typically involves the reaction of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid with a zinc halide, such as zinc bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organozinc compound. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the organozinc species.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive organozinc compound.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst, aryl or vinyl halide, base (e.g., potassium carbonate), solvent (e.g., THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (e.g., 50-80°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
- (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)methanol
- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
Uniqueness
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)zinc bromide is unique due to its organozinc nature, which provides distinct reactivity compared to its boronic acid and methanol counterparts. The organozinc compound is particularly effective in cross-coupling reactions, offering advantages in terms of reaction conditions and product yields.
Properties
IUPAC Name |
bromozinc(1+);1-[2-(phenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO.BrH.Zn/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13;;/h2-3,6-7H,4-5,8-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKKABICHKSLX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=[C-]C=C2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














